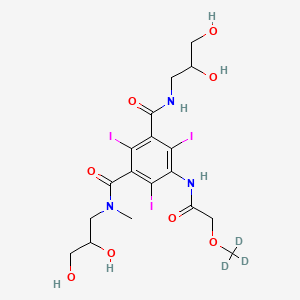

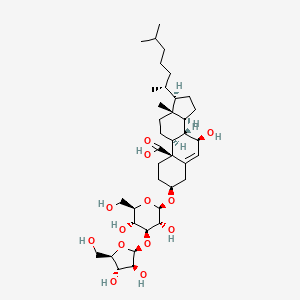

![molecular formula C30H65N3O3Si2 B564919 (2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol CAS No. 1256376-21-2](/img/structure/B564919.png)

(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

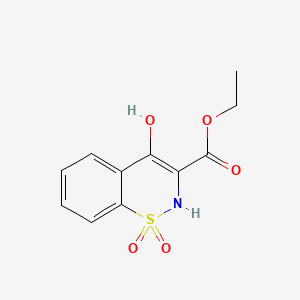

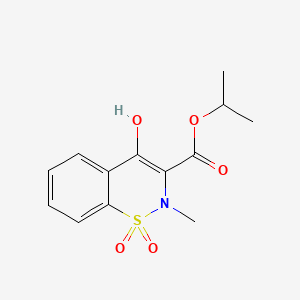

“(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol” is a complex organic compound. It is a protected glucopyranoside useful as a building block for the synthesis of complex carbohydrates . The compound has tert-butyldimethylsilyl protecting groups .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyldimethylsilyl protecting groups. These groups are commonly used in organic synthesis due to their stability and ease of removal . The synthesis process likely involves multiple steps, including the introduction of the azido group and the attachment of the tert-butyldimethylsilyl groups .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. These include the azido group, the tert-butyldimethylsilyl groups, and the long alkyl chain . The presence of these groups gives the compound its unique properties and reactivity .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, due to the presence of multiple reactive groups. The azido group, in particular, is known for its high reactivity and can participate in a variety of reactions . The tert-butyldimethylsilyl groups can also be involved in reactions, particularly those involving the removal of protecting groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex structure. The presence of the azido group and the tert-butyldimethylsilyl groups, as well as the long alkyl chain, will all contribute to its properties .

未来方向

作用机制

The tert-butyldimethylsilyl ether groups are protecting groups used in organic chemistry. They are added to sensitive functional groups to protect them from the conditions of a chemical reaction, then removed afterwards. This suggests that the compound could be an intermediate in the synthesis of other compounds, where the tert-butyldimethylsilyl groups protect the hydroxyl groups during the reaction .

The compound’s stereochemistry, indicated by the (2S,3S,4R) notation, refers to the spatial arrangement of the atoms in the molecule . The numbers 2, 3, and 4 refer to the carbon atoms in the molecule that are chiral centers, meaning they have four different groups attached to them. The letters S and R indicate the configuration of these chiral centers .

属性

IUPAC Name |

(2S,3S,4R)-2-azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H65N3O3Si2/c1-12-13-14-15-16-17-18-19-20-21-22-23-24-27(35-37(8,9)29(2,3)4)28(26(25-34)32-33-31)36-38(10,11)30(5,6)7/h26-28,34H,12-25H2,1-11H3/t26-,27+,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAFYLGSFHUSBQ-IARZGTGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H65N3O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675646 |

Source

|

| Record name | (2S,3S,4R)-2-Azido-3,4-bis{[tert-butyl(dimethyl)silyl]oxy}octadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256376-21-2 |

Source

|

| Record name | (2S,3S,4R)-2-Azido-3,4-bis{[tert-butyl(dimethyl)silyl]oxy}octadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

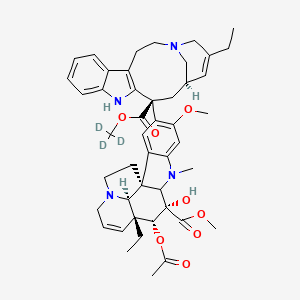

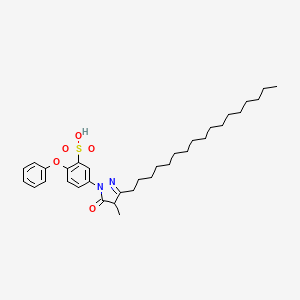

![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)